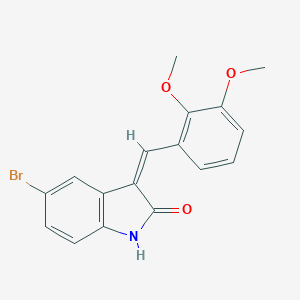
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
科学研究应用
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been studied for its antibacterial and antifungal properties, where it has shown significant activity against various bacterial and fungal strains. Moreover, this compound has been studied for its potential use as a herbicide, where it has shown selective activity against certain weed species.
作用机制
The mechanism of action of 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and cell wall, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and act as a herbicide against certain weed species. Moreover, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize, has good yield and purity, and has shown promising results in various research applications. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. It can be further studied for its potential use as an anticancer agent, antibacterial and antifungal agent, and herbicide. Moreover, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and purity, and new derivatives can be synthesized to improve its activity and selectivity. Overall, this compound has shown promising results in various research applications, and further research can help unlock its full potential.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various research applications, including anticancer, antibacterial, antifungal, and herbicidal properties. Moreover, it has several advantages for lab experiments, such as easy synthesis and good yield and purity. However, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has the potential to be a valuable tool in various scientific research applications.
合成方法
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde and 5-bromoindole-3-acetaldehyde followed by cyclization and oxidation. The final product is obtained in good yield and purity, making it a suitable candidate for various research applications.
属性
分子式 |
C17H14BrNO3 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
(3Z)-5-bromo-3-[(2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-5-3-4-10(16(15)22-2)8-13-12-9-11(18)6-7-14(12)19-17(13)20/h3-9H,1-2H3,(H,19,20)/b13-8- |
InChI 键 |
XYHKVELHISMVNR-JYRVWZFOSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
规范 SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)